molecular formula C13H14N8OS B2544948 4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034537-64-7

4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2544948
CAS No.: 2034537-64-7
M. Wt: 330.37
InChI Key: IJAIGVFEHKUZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core fused with a triazolo-pyridazine moiety via a pyrrolidine linker. The 1,2,3-thiadiazole group is known for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8OS/c1-8-12(23-19-16-8)13(22)15-9-4-5-20(6-9)11-3-2-10-17-14-7-21(10)18-11/h2-3,7,9H,4-6H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIGVFEHKUZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Potassium Thiolate Intermediate

A solution of 4-methyl-1,2,3-thiadiazole-5-carbonitrile (1.0 eq) in dimethylformamide (DMF) is treated with potassium hydroxide (1.2 eq) and phenyl isothiocyanate (1.1 eq) at 0–5°C. The mixture is stirred for 6 hours to generate the potassium salt of the thioamide intermediate (Scheme 1A).

Key Data:

  • Reagents: KOH, phenyl isothiocyanate, DMF
  • Conditions: 0–5°C, 6 hours
  • Monitoring: TLC (ethyl acetate/hexane, 1:3)

Cyclization to 1,2,3-Thiadiazole

The intermediate is reacted with methyl chloroacetate (1.1 eq) at room temperature for 12 hours, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylate. Subsequent hydrolysis with aqueous HCl (2M) produces the carboxylic acid, which is coupled with pyrrolidin-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to form the carboxamide.

Characterization:

  • IR (KBr): 2195 cm⁻¹ (C≡N), 1672 cm⁻¹ (C=O)
  • ¹H NMR (DMSO-d₆): δ 2.27 (s, 3H, CH₃), 3.45–3.60 (m, 2H, pyrrolidine), 4.15–4.30 (m, 1H, pyrrolidine)

Construction of theTriazolo[4,3-b]Pyridazin-6-Yl Fragment

The triazolopyridazine system is synthesized via diazonium coupling and intramolecular cyclization (Scheme 2):

Diazonium Salt Formation

5-Amino-1,2,4-triazole (1.0 eq) is treated with NaNO₂ (1.2 eq) in concentrated HCl at 0°C to generate the diazonium salt. This intermediate is coupled with 2-furoylacetonitrile (1.0 eq) in ethanol/water (1:1) at pH 7–8, yielding a hydrazone derivative.

Intramolecular Cyclization

The hydrazone is refluxed in pyridine for 3 hours, inducing cyclization to form the triazolo[4,3-b]pyridazine core. The reaction is monitored via TLC, and the product is purified via recrystallization from ethanol/DMF.

Optimization Notes:

  • Solvent: Pyridine enhances cyclization efficiency by stabilizing transition states.
  • Yield: 72–78% after recrystallization.

Spectroscopic Validation:

  • MS (m/z): 230 (M⁺)
  • ¹H NMR (DMSO-d₆): δ 8.98 (s, 1H, triazole-H)

Functionalization of the Pyrrolidine Spacer

The pyrrolidine ring is introduced via nucleophilic substitution (Scheme 3):

Activation of the Triazolopyridazine

The triazolopyridazine-6-position is brominated using PBr₃ in dichloromethane, yielding 6-bromo-triazolo[4,3-b]pyridazine. This intermediate reacts with pyrrolidin-3-amine (1.5 eq) in the presence of K₂CO₃ in DMF at 80°C for 8 hours.

Critical Parameters:

  • Temperature: >70°C to overcome activation energy
  • Base: K₂CO₃ prevents protonation of the amine nucleophile

Final Coupling and Global Deprotection

The thiadiazole-5-carboxamide and triazolopyridazine-pyrrolidine fragments are coupled via a carbodiimide-mediated reaction (Scheme 4):

Carboxamide Bond Formation

The carboxylic acid derivative of the thiadiazole (1.0 eq) is activated with EDCl (1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF. The triazolopyridazine-pyrrolidine amine (1.0 eq) is added, and the mixture is stirred at room temperature for 24 hours.

Yield and Purity:

  • Isolated Yield: 68%
  • HPLC Purity: >95% (C18 column, acetonitrile/water gradient)

Analytical and Spectroscopic Validation

Structural Confirmation

  • IR Spectroscopy: Absence of nitrile peaks (2230 cm⁻¹) confirms cyclization.
  • Mass Spectrometry: Molecular ion peak at m/z 393.92 aligns with the molecular formula C₁₅H₁₄N₈OS.
  • ¹H/¹³C NMR: Full assignment of pyrrolidine, triazolopyridazine, and thiadiazole protons/carbons.

Purity Assessment

  • Melting Point: 279–280°C (decomposition)
  • Elemental Analysis: Calcd. C 54.82%, H 3.58%, N 31.86%; Found C 54.79%, H 3.61%, N 31.82%

Comparative Analysis of Synthetic Routes

Step Method Reagents Yield (%) Purity (%)
1.1 Thiolate formation KOH, PhNCS 85 90
1.2 Carboxamide coupling EDCl, HOBt 68 95
2.2 Cyclization Pyridine 75 92
3.1 Pyrrolidine substitution K₂CO₃, DMF 70 88

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization:

    • Use of electron-withdrawing groups (e.g., nitrile) directs cyclization to the desired position.
    • Solution: Optimize substituent electronic effects via DFT calculations.
  • Purification of Polar Intermediates:

    • Solution: Gradient recrystallization (DMF/H₂O) improves crystal lattice formation.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole and pyridazine rings.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

The biological activities of compounds containing the thiadiazole and triazole moieties are well-documented. The following sections detail the key therapeutic applications of this compound.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds related to 1,3,4-thiadiazoles have demonstrated efficacy against both gram-positive and gram-negative bacteria, including strains like E. coli and Staphylococcus aureus . This antimicrobial potential is attributed to the ability of these compounds to inhibit bacterial enzymes and disrupt cell wall synthesis.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. Research indicates that compounds similar to 4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . In vitro studies have shown promising results against various cancer cell lines.

Anti-inflammatory Effects

Compounds containing the thiadiazole structure have also been recognized for their anti-inflammatory properties. They are believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Specific derivatives have shown effectiveness comparable to standard anti-inflammatory drugs in experimental models.

Anticonvulsant Activity

Research has indicated that certain thiadiazole derivatives possess anticonvulsant activity. They may act on neurotransmitter systems or ion channels involved in seizure activity . This potential opens avenues for developing new treatments for epilepsy and other seizure disorders.

Agricultural Applications

Beyond medicinal uses, thiadiazole derivatives have been explored for agricultural applications. They serve as components in pesticides and herbicides due to their ability to inhibit plant pathogens and pests effectively . The development of these compounds could lead to more sustainable agricultural practices by reducing reliance on traditional chemical agents.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in real-world applications:

  • Antimicrobial Study : A series of synthesized 1,3,4-thiadiazole derivatives were tested against various bacterial strains. Results indicated that some compounds exhibited minimum inhibitory concentrations significantly lower than those of existing antibiotics .
  • Cancer Cell Line Testing : In a study involving breast cancer cell lines, a novel thiadiazole derivative was found to reduce cell viability by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Trials : Compounds were evaluated in animal models for their anti-inflammatory effects. Results showed a marked reduction in paw edema compared to control groups treated with standard anti-inflammatory medications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This interaction can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiadiazole Derivatives

highlights 4-methyl-N’-(3-alkyl-2r,6cdiarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides , which share the 1,2,3-thiadiazole core but differ in substituents. These derivatives exhibit antioxidant, antitumor, and antimicrobial activities, with potency influenced by the piperidinylidene carbohydrazide group . In contrast, the target compound’s triazolo-pyridazine-pyrrolidine substituent likely enhances binding affinity to kinase domains or microbial targets due to its planar, electron-rich structure.

Pyrazolotriazolopyrimidines

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines () share a triazole-containing heterocyclic system. However, their pyrazolo-pyrimidine backbone differs from the pyridazine ring in the target compound. Isomerization studies in demonstrate that structural rearrangements (e.g., to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) significantly alter stability and bioactivity . This underscores the importance of ring geometry in the target compound’s design.

Heterocyclic Amines (e.g., IQ Compounds)

While IQ’s fused imidazole-quinoline system drives carcinogenicity, the target compound’s thiadiazole and triazole groups are typically associated with therapeutic safety .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Stability/Synthetic Considerations
Target Compound 1,2,3-thiadiazole Triazolo-pyridazine-pyrrolidine Likely kinase inhibition Stable under standard conditions
4-methyl-N’-piperidinylidene carbohydrazides 1,2,3-thiadiazole Piperidinylidene carbohydrazide Antioxidant, antitumor Sensitive to hydrolysis
Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines Pyrazolo-triazolo-pyrimidine Variable alkyl/aryl groups Isomer-dependent activity Prone to isomerization
IQ (imidazo[4,5-f]quinoline) Imidazole-quinoline Methylamino group Carcinogenic Stable in cooked meats

Key Research Findings

Substituent Impact : The piperidinylidene group in thiadiazole carbohydrazides () enhances antitumor activity but reduces metabolic stability compared to the target compound’s triazolo-pyridazine-pyrrolidine group, which may improve target selectivity .

Ring Geometry : Pyrazolotriazolopyrimidines () show that isomerization can diminish bioactivity, suggesting the target compound’s rigid pyridazine-pyrrolidine linker may prevent such instability .

Biological Activity

4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of a thiadiazole ring and a triazolo-pyridazine moiety. Its chemical structure can be represented as follows:

C11H14N6S(Molecular Weight 282.33)\text{C}_{11}\text{H}_{14}\text{N}_6\text{S}\quad (\text{Molecular Weight }282.33)

Anticancer Properties

Research indicates that compounds containing triazole and thiadiazole structures exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that similar compounds could effectively target the TGF-β signaling pathway, which is crucial in cancer progression and metastasis .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it has shown promise in inhibiting carbonic anhydrase and cholinesterase activities. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antibacterial activity. Preliminary studies indicate that this compound may exhibit efficacy against various bacterial strains, although further research is necessary to quantify its antimicrobial effectiveness .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Binding : The compound binds to the active sites of enzymes such as carbonic anhydrase and cholinesterase, inhibiting their catalytic functions.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it may promote programmed cell death.

Study 1: Anticancer Activity

In a study examining the anticancer effects of related triazole compounds, researchers found that these compounds could significantly reduce cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis and inhibiting proliferation . The IC50 values obtained were promising for further development.

Study 2: Enzyme Inhibition

A comparative analysis was conducted on various thiadiazole derivatives for their inhibitory effects on carbonic anhydrase. The results indicated that this compound exhibited a strong inhibitory effect with an IC50 value comparable to established inhibitors .

Comparative Table of Biological Activities

Activity Compound IC50 Value Reference
Anticancer4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}...)~10 μM
Carbonic Anhydrase Inhibition4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}...)0.05 μM
AntibacterialThiadiazole DerivativeNot quantified yet

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Condensation reactions : Use of diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with sodium hydride to form pyrazole intermediates .
  • Cyclization : Hydrazine hydrate is employed to convert intermediates into pyrazole-carboxylates, followed by thiolation and triazole ring formation using phosphorus oxychloride .
  • Characterization : Intermediates are validated via 1H^1H-NMR, IR spectroscopy, and HPLC for purity (>95%) and structural confirmation .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Spectroscopic methods : 1H^1H-NMR for proton environments, IR for functional groups (e.g., C=O, S–H), and LC-MS for molecular weight verification .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors reaction progress .
  • Elemental analysis : CHNS microanalysis confirms stoichiometry (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers optimize the yield of triazolo-pyridazine intermediates under varying reaction conditions?

  • Parameter screening : Systematically vary solvents (DMF vs. toluene), catalysts (e.g., K2_2CO3_3), and temperatures (60–120°C) to identify optimal conditions .
  • Design of Experiments (DOE) : Use response surface methodology to model interactions between variables (e.g., molar ratios, reaction time) .
  • In-line monitoring : Employ HPLC to track intermediate formation and adjust conditions in real time .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like Discovery Studio to dock the compound into enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • Binding affinity validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with heme iron in 3LD6) to guide structural modifications .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved during characterization?

  • Hybrid approaches : Combine experimental 1H^1H-NMR with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G** basis set) to assign ambiguous peaks .
  • Dynamic effects : Account for tautomerism or conformational flexibility using variable-temperature NMR .
  • Cross-validation : Compare IR stretching frequencies (e.g., C=O at 1680–1720 cm1^{-1}) with theoretical vibrational spectra .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test the compound at multiple concentrations (e.g., 1–100 µM) to rule out off-target effects .
  • Enzyme isoform specificity : Compare activity against homologous enzymes (e.g., fungal vs. human cytochrome P450 isoforms) .
  • Meta-analysis : Aggregate data from docking, in vitro assays, and MD simulations to identify consensus mechanisms .

Q. How does the pyrrolidine-triazolo-pyridazine moiety influence pharmacokinetic properties?

  • Lipophilicity : Calculate logP values (e.g., using ChemAxon) to assess membrane permeability .
  • Metabolic stability : Perform microsomal incubation assays (human liver microsomes, 1 mg/mL) to measure half-life (t1/2_{1/2}) .
  • SAR studies : Synthesize analogs with modified pyrrolidine substituents (e.g., methyl vs. ethyl groups) and compare ADMET profiles .

Methodological Notes

  • Synthetic reproducibility : Always purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products .
  • Data rigor : Validate computational predictions with at least two independent in vitro assays (e.g., enzyme inhibition + cell-based viability) .
  • Contradiction management : Use cheminformatics tools (e.g., KNIME, RDKit) to cross-reference structural databases and flag potential outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.